Styrene--13C
Description
Significance of Stable Isotope Tracers in Mechanistic Studies
Stable, non-radioactive isotopes like Carbon-13 (¹³C), Deuterium (²H), and Nitrogen-15 (¹⁵N) serve as powerful tracers to follow the journey of atoms through complex chemical transformations. researchgate.net In mechanistic studies, researchers use isotopic labeling to determine which bonds are broken and formed during a reaction. A key application is the measurement of the Kinetic Isotope Effect (KIE). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. researcher.life
By strategically placing a ¹³C atom at a specific position in a reactant molecule like styrene (B11656), chemists can measure the reaction rates for both the ¹³C-labeled and the unlabeled (¹²C) versions. A significant difference in these rates (a KIE value different from 1.0) indicates that the bond to the labeled carbon is being altered in the rate-determining step of the reaction. This information is invaluable for mapping the reaction pathway and characterizing the transition state—the fleeting, high-energy arrangement of atoms that exists between reactants and products. harvard.edunih.gov For instance, KIE studies have been instrumental in elucidating the mechanisms of oxidation and epoxide ring-opening reactions involving styrene derivatives. acs.orgacs.org
Rationale for Carbon-13 Enrichment in Styrene Research
The primary motivation for enriching styrene with Carbon-13 is to enhance its analysis by ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. While ¹H NMR is a staple in chemical analysis, ¹³C NMR offers distinct advantages for studying complex organic molecules and polymers. Carbon nuclei resonate over a much wider range of frequencies than protons, which means that individual carbon atoms in a large molecule can often be resolved as distinct signals, whereas proton signals frequently overlap.
However, the natural abundance of the NMR-active ¹³C isotope is only about 1.1%, with the NMR-inactive ¹²C isotope making up the rest. sigmaaldrich.com This low abundance results in weak NMR signals that require long acquisition times. By synthesizing styrene with one or more carbon positions enriched with ¹³C (Styrene-¹³C), the sensitivity of the NMR experiment is dramatically increased. This allows for the rapid and precise characterization of styrene-based polymers, including polystyrene and styrene-butadiene copolymers. researchgate.netacs.org Researchers can use ¹³C NMR to determine the sequence distribution of monomer units (e.g., whether they are arranged in an alternating, random, or block fashion), the stereochemistry (tacticity) of the polymer chain, and the identity of carbons at branch points or end-groups.
Below is a table of typical ¹³C NMR chemical shifts for the carbon atoms in the repeating unit of polystyrene, which are used to identify the specific chemical environment of each carbon atom.
| Carbon Atom Location | Chemical Shift (ppm) |
| Quaternary Aromatic (C1) | 143.0 - 146.0 |
| Substituted Aromatic (C2, C6) | ~128.25 |
| Unsubstituted Aromatic (C3, C5) | ~127.50 |
| Para Aromatic (C4) | ~125.75 |
| Methine (-CH-) in backbone | 38.5 - 41.5 |
| Methylene (B1212753) (-CH₂-) in backbone | 41.5 - 44.8 |
| Data sourced from studies on styrene-containing copolymers. |
Scope and Objectives of Academic Research on Styrene-¹³C
Academic research utilizing Styrene-¹³C is primarily focused on two fundamental areas: elucidating reaction mechanisms and performing detailed microstructural analysis of polymers.
Mechanistic Studies: The objective here is to gain a precise understanding of how styrene participates in chemical reactions. By using specifically labeled Styrene-¹³C, researchers can:
Probe Transition States: Measure Kinetic Isotope Effects to understand bond-breaking and bond-forming events in reactions such as polymerization, oxidation, and catalytic conversions. acs.orgnih.gov For example, a study on the acid-catalyzed methanolysis of p-nitrostyrene oxide used ¹³C labeling to investigate the nature of the transition state. acs.org
Trace Atomic Pathways: Follow the path of the labeled carbon atom from the styrene monomer into the final product, confirming reaction pathways and identifying unexpected molecular rearrangements.
The table below summarizes findings from a Kinetic Isotope Effect study on the oxidation of styrene, demonstrating the utility of isotopic labeling in mechanistic chemistry.
| Reaction | Labeled Position | Isotope Effect Type | Measured KIE (kH/kD or k12/k13) | Mechanistic Implication |
| O(³P) Oxidation of Styrene | Terminal Vinyl Carbon | Secondary (α-2° CH/D) | 0.88 ± 0.02 | Supports O(³P) addition to the π-bond and a change in carbon hybridization from sp² to sp³ in the transition state. acs.org |
Polymer Microstructure Analysis: The goal in this area is to connect the synthesis conditions of styrene-based polymers to their final molecular architecture, which in turn dictates their macroscopic physical properties. Key research objectives include:
Determining Copolymer Composition: Using ¹³C NMR to precisely quantify the incorporation of styrene relative to other monomers in copolymers like styrene-butadiene rubber (SBR) and 4-vinylpyridine-styrene. acs.org
Analyzing Monomer Sequence Distribution: Identifying the arrangement of monomer units within the polymer chain. Research on a thermoset resin of bis(maleimide) and styrene used ¹³C NMR to reveal a strong tendency for the monomers to form a perfectly alternating copolymer structure.
Characterizing Cross-linked Structures: Employing solid-state ¹³C NMR to analyze the complex, insoluble networks of hyper-cross-linked polystyrene, quantifying the degree of cross-linking and identifying residual reactive groups. semanticscholar.orgacs.org
Through these focused research efforts, Styrene-¹³C serves as an indispensable probe, providing detailed molecular-level information that is essential for the rational design of new materials and the optimization of chemical processes.
Structure
2D Structure
3D Structure
Properties
CAS No. |
31124-35-3 |
|---|---|
Molecular Formula |
C8H8 |
Molecular Weight |
105.14 g/mol |
IUPAC Name |
(113C)ethenylbenzene |
InChI |
InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i2+1 |
InChI Key |
PPBRXRYQALVLMV-VQEHIDDOSA-N |
Isomeric SMILES |
C=[13CH]C1=CC=CC=C1 |
Canonical SMILES |
C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis and Isotopic Enrichment Methodologies for Styrene 13c
Site-Specific Carbon-13 Labeling Strategies
The precise placement of the carbon-13 isotope within the styrene (B11656) molecule is paramount for targeted research applications. Different synthetic routes are employed to achieve labeling at specific positions, including the alpha (α) and beta (β) carbons of the vinyl group, or within the aromatic phenyl ring.
Synthetic Routes for α-13C, β-13C, and Aromatic Ring-13C Styrene
The synthesis of styrene isotopomers relies on established organic chemistry methodologies, adapted for isotopic enrichment.
Beta (β)-13C Styrene: A common synthetic pathway for β-13C styrene involves the Wittig reaction. This method typically starts with iodo[13C]methane, which is reacted with triphenylphosphine (B44618) to form [13C]methyltriphenylphosphonium iodide. This phosphonium (B103445) salt is then deprotonated, and the resulting ylide is reacted with benzaldehyde (B42025) to yield β-13C styrene. universiteitleiden.nluniversiteitleiden.nl
Alpha (α)-13C Styrene: While specific detailed synthetic routes for α-13C styrene are less frequently elaborated in the provided literature, its availability is noted, with products specified as having isotopic purity of ≥99 atom % 13C. sigmaaldrich.comscientificlabs.com The synthesis would likely involve precursors that introduce the 13C label at the vinylidene carbon.
Aromatic Ring-13C Styrene: Styrene labeled on the phenyl ring, such as phenyl-13C6, is also commercially available. sigmaaldrich.com Synthetic strategies for aromatic ring labeling often involve starting materials that are already enriched with 13C in the phenyl moiety, which are then carried through multi-step syntheses. One reported method for synthesizing p-13C-styrene utilizes [13C]methyltriphenylphosphine as a precursor in a Wittig reaction. osti.gov
Regiospecificity and Isotopic Purity Considerations
Achieving high regiospecificity and isotopic purity is critical for the reliable application of 13C-labeled styrene.
Regiospecificity: The Wittig reaction, for instance, offers high regiospecificity, ensuring the 13C label is precisely positioned at the intended carbon atom of the vinyl group. universiteitleiden.nluniversiteitleiden.nl For aromatic labeling, the synthetic route must be designed to accurately place the isotope within the phenyl ring.
Isotopic Purity: High isotopic purity, typically ≥99 atom % 13C, is essential to minimize interference from naturally abundant 13C and to ensure accurate quantitative analysis. scientificlabs.comsigmaaldrich.com The incorporation of the label at the desired position is rigorously verified using spectroscopic techniques.
Table 1: Common Styrene-13C Isotopomers and Their Characteristics
| Isotope Labeling | Typical Isotopic Purity | Key Precursor/Reaction | Analytical Confirmation Methods | References |
| α-13C | ≥99 atom % 13C | Not explicitly detailed; likely labeled C1 precursor | NMR, MS | sigmaaldrich.comscientificlabs.com |
| β-13C | ≥99 atom % 13C | Iodo[13C]methane (Wittig reaction) | NMR, MS | universiteitleiden.nluniversiteitleiden.nl |
| α,β-13C2 | ≥99 atom % 13C | Not explicitly detailed | NMR, MS | sigmaaldrich.com |
| Phenyl-13C6 | ≥99 atom % 13C | Not explicitly detailed; likely labeled benzene (B151609) analog | NMR, MS | sigmaaldrich.com |
| p-13C | Not specified | [13C]Methyltriphenylphosphine (Wittig synthesis) | NMR, MS | osti.gov |
Synthesis of Carbon-13 Labeled Polystyrene and Copolymers
The utility of 13C-labeled styrene is fully realized when it is incorporated into polymer structures. This is primarily achieved by using the labeled monomer in polymerization reactions.
Monomer Labeling Techniques for Polymer Synthesis
Labeled styrene monomers serve as direct building blocks for creating 13C-labeled polystyrene and its copolymers. These monomers can be polymerized using various techniques, including radical polymerization and atom transfer radical polymerization (ATRP). universiteitleiden.nlresearchgate.net
Homopolymerization: For instance, α-13C labeled styrene can be polymerized to yield poly(styrene-α-13C). sigmaaldrich.com
Copolymerization: Labeled styrene monomers are also vital for synthesizing 13C-labeled copolymers. For example, [β-13C]styrene has been copolymerized with labeled maleic anhydride (B1165640) ([1,4-13C2]maleic anhydride) and labeled acrylonitrile (B1666552) ([1-13C]acrylonitrile) to produce specific isotopomers of poly(styrene-co-maleic anhydride) and poly(styrene-co-acrylonitrile), respectively. universiteitleiden.nl The incorporation of these labeled monomers allows for detailed studies of polymer blend miscibility and morphology using techniques like solid-state NMR. universiteitleiden.nl
Post-Polymerization Labeling Approaches
While the predominant method for obtaining 13C-labeled polystyrene involves the polymerization of labeled monomers, post-polymerization functionalization is a general strategy for modifying existing polymer chains. Although direct isotopic labeling of pre-formed polystyrene is less common than monomer incorporation, techniques exist for modifying polystyrene. For example, Friedel-Crafts alkylation can be used to introduce bulky groups onto polystyrene blocks, and the extent of substitution can be quantified using 13C NMR. rsc.org However, these methods typically modify the polymer backbone rather than directly introducing isotopic labels onto the styrene units themselves after polymerization.
Analytical Verification of Isotopic Incorporation
Confirming the successful incorporation and precise location of the 13C label within the synthesized monomers and polymers is crucial. A combination of spectroscopic and mass spectrometric techniques is employed for this verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
13C NMR: This is a primary technique for verifying the position of the 13C label. It can distinguish between different carbon environments within the molecule and confirm the specific isotopic enrichment pattern. universiteitleiden.nluniversiteitleiden.nlacs.orgresearchgate.net Quantitative 13C NMR can also be used to determine the degree of label incorporation or substitution. rsc.org
1H NMR: Often used in conjunction with 13C NMR, 1H NMR provides complementary structural information and helps in the complete characterization of the labeled compounds. universiteitleiden.nluniversiteitleiden.nl
Mass Spectrometry (MS):
Mass spectrometry techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Secondary Ion Mass Spectrometry (SIMS), are essential for detecting the mass shift caused by the presence of 13C. universiteitleiden.nlresearchgate.netnih.govnih.gov High mass resolution, typically achieved with magnetic sector instruments (m/Δm ≈ 3000), is necessary to accurately differentiate between 13C and 12C1H signals. researchgate.netnih.gov Time-of-flight (ToF) SIMS can also be employed to detect high molecular weight fragments. researchgate.net On-line combustion isotope ratio mass spectrometry (IRMS) is another method for analyzing isotopic incorporation. nih.gov
By employing these synthesis and analytical methodologies, researchers can reliably produce and characterize 13C-labeled styrene and polystyrene, enabling precise tracing and quantitative analysis in a wide array of scientific investigations.
Compound Name List:
Styrene
Styrene-13C
α-13C Styrene
β-13C Styrene
Phenyl-13C6 Styrene
Polystyrene
Poly(styrene-α-13C)
Poly(styrene-co-acrylonitrile)
Poly(styrene-co-[1-13C]acrylonitrile)
Poly(styrene-co-maleic anhydride)
Poly([β-13C]styrene-co-[1,4-13C2]maleic anhydride)
Advanced Spectroscopic Characterization of Styrene 13c and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
¹³C NMR spectroscopy is a cornerstone technique for elucidating the detailed structure of polymers. Its broad chemical shift range and sensitivity to the local electronic environment of each carbon atom allow for the identification and quantification of various structural features.
Elucidation of Molecular Structure and Conformation via ¹³C NMR Chemical Shifts
The chemical shift of a ¹³C nucleus is highly sensitive to its electronic environment, influenced by factors such as hybridization, electronegativity of neighboring atoms, and molecular conformation. For polystyrene, ¹³C NMR spectra provide distinct signals for the different carbon atoms within the monomer unit. The phenyl group of styrene (B11656) exhibits characteristic resonances. The quaternary carbon (ipso-carbon) directly attached to the vinyl group typically appears around 145-146 ppm, while the protonated aromatic carbons (ortho, meta, para) resonate in the range of 120-130 ppm researchgate.netsid.ir. The backbone methine carbon (CH) and methylene (B1212753) carbon (CH₂) exhibit signals in the aliphatic region, generally around 40-46 ppm researchgate.netsid.ir. The specific chemical shifts can be influenced by the tacticity of the polymer chain and the presence of substituents or comonomers. For the styrene monomer itself, the vinyl carbons resonate in the range of 115-135 ppm, while the aromatic carbons are observed around 125-145 ppm chemicalbook.com.
Table 1: Representative ¹³C NMR Chemical Shifts for Polystyrene
| Carbon Type | Typical Chemical Shift (ppm) | Assignment Notes | Reference |
| Aromatic (Quaternary) | 145.2 – 146.5 | Ipso-carbon attached to the backbone | sid.ir |
| Aromatic (Protonated) | 125.0 – 130.0 | Ortho, Meta, Para carbons of the phenyl ring | researchgate.netsid.ir |
| Methine (CH) | 40.1 – 40.3 | Backbone carbon adjacent to phenyl group | sid.ir |
| Methylene (CH₂) | 41.4 – 46.6 | Backbone methylene carbon | sid.ir |
| Aromatic (Broad) | 132, 150 | Broad signals indicative of amorphous polymer | researchgate.net |
| Alkyl (Broad) | 45, 50 | Broad signals indicative of amorphous polymer | researchgate.net |
Conformational effects, such as the orientation of the phenyl ring relative to the polymer backbone, can subtly influence these chemical shifts, particularly for carbons in close proximity. For isotopically labeled Styrene-¹³C, these shifts can be more precisely determined due to potentially improved spectral resolution or signal-to-noise ratios in specific experiments.
Quantification of Microstructure and Sequence Distribution in Copolymers
When styrene is copolymerized with other monomers, ¹³C NMR becomes indispensable for characterizing the resulting polymer's microstructure, including monomer sequence distribution, tacticity, and monomer reactivity ratios.
Tacticity refers to the stereochemical arrangement of monomer units along a polymer chain. In polystyrene, this relates to the relative orientation of the phenyl group at each chiral center. ¹³C NMR is a powerful tool for determining tacticity, as different stereosequences (e.g., meso-meso, meso-racemic, racemic-racemic dyads or higher-order sequences) lead to distinct chemical shifts for backbone carbons and, notably, for the para-carbon of the phenyl ring sid.iracs.orgresearchgate.nettandfonline.com.
For atactic polystyrene, the ¹³C NMR spectrum typically shows broadened signals due to the random distribution of stereocenters. However, higher resolution spectra can reveal splitting patterns corresponding to different tacticities. Syndiotactic polystyrene (sPS) and isotactic polystyrene (iPS) exhibit more defined spectral features compared to atactic polystyrene (aPS). The analysis often involves fitting observed peak intensities to statistical models like Bernoullian or Markovian statistics to quantify the proportions of meso (m) and racemic (r) placements sid.irresearchgate.net. For instance, the para-carbon of the phenyl ring is particularly sensitive to stereochemical configurations, showing distinct resonances for different triad (B1167595) or pentad sequences sid.ir.
Monomer reactivity ratios (r₁ and r₂) are crucial parameters that describe the relative tendency of a growing polymer chain to add either its own type of monomer or the other comonomer during copolymerization. These ratios directly influence the copolymer composition and sequence distribution. ¹³C NMR, often in conjunction with ¹H NMR, is used to determine the copolymer composition and sequence distribution, which are then used to calculate the reactivity ratios using various methods (e.g., Fineman-Ross, Kelen-Tüdös) researchgate.netscielo.orgniscpr.res.infrontiersin.orgnsf.gov.
For example, in the copolymerization of styrene (S) with n-butyl acrylate (B77674) (B), reactivity ratios have been determined using NMR data. The values of rS = 0.87 ± 0.10 and rB = 0.25 ± 0.01 were reported, indicating a preference for cross-propagation (addition of the unlike monomer) niscpr.res.in. In another study involving styrene and 2-ethylhexyl acrylate (EHA), reactivity ratios were found to be rEHA ≈ 0.423 and rStyrene ≈ 2.30, with a product r₁r₂ ≈ 0.97, suggesting a near-ideal copolymerization behavior frontiersin.orgnsf.gov.
Table 2: Example Monomer Reactivity Ratios in Styrene Copolymerizations
| Comonomer | Polymerization Method | r(Styrene) | r(Comonomer) | r₁r₂ | Reference |
| n-Butyl Acrylate | ATRP | 0.87 | 0.25 | 0.22 | niscpr.res.in |
| 2-Ethylhexyl Acrylate | ATRP | 2.30 | 0.423 | 0.97 | frontiersin.orgnsf.gov |
| Methyl Itaconate | Radical | 0.44 – 0.97 | 0.01 – 0.41 | Varies | scielo.org |
In styrene-butadiene copolymers, for instance, the ¹³C NMR spectrum can be analyzed to identify signals arising from different diad and triad sequences involving styrene (S), cis-1,4-butadiene (cis-B), trans-1,4-butadiene (trans-B), and 1,2-butadiene (B1212224) (1,2-B) units researchgate.netacs.orgallenpress.com. Each type of unit, when situated within different sequence environments (e.g., S-S, S-B, B-B dyads), will exhibit slightly different chemical shifts, allowing for their quantification. Similarly, in styrene-bromostyrene copolymers, signals in the quaternary carbon region can be resolved into groups corresponding to possible triad combinations, and further into pentad sequences, providing a detailed fingerprint of the copolymer microstructure osti.gov. This level of detail is crucial for understanding structure-property relationships and polymerization mechanisms.
Solid-State ¹³C Magic-Angle Spinning (MAS) NMR Studies
For solid polystyrene samples or materials where solution NMR is not feasible, solid-state ¹³C MAS NMR spectroscopy provides high-resolution spectra. In solid polymers, molecular motion is restricted, leading to broad spectral lines due to anisotropic interactions. Magic-angle spinning (MAS) rapidly rotates the sample at an angle of 54.74° relative to the magnetic field, averaging out these anisotropic interactions and significantly narrowing the spectral lines, thereby enabling detailed structural analysis auremn.org.bracs.orgepa.govacs.orgallenpress.comresearchgate.netallenpress.com.
Solid-state ¹³C CP/MAS (Cross-Polarization Magic-Angle Spinning) NMR is commonly employed. This technique enhances the signal from ¹³C nuclei by transferring magnetization from abundant ¹H nuclei, which is particularly useful for samples with low ¹³C natural abundance or when studying dilute species. Studies on polystyrene have used solid-state ¹³C MAS NMR to investigate its amorphous structure, with characteristic broad signals for aromatic and aliphatic carbons researchgate.netauremn.org.br. Modifications to polystyrene, such as sulfonation or hyper-cross-linking, can be effectively monitored using this technique, with new signals appearing in the spectra corresponding to the modified structures auremn.org.bracs.orgepa.govacs.org. For instance, the introduction of a sulfonyl group in sulfonated polystyrene leads to a new signal around 139 ppm auremn.org.br. Hyper-cross-linked polystyrene resins have also been analyzed, revealing detailed information about methylene bridging and the distribution of different carbon types acs.orgepa.govacs.org.
Compound List
Styrene-¹³C
Polystyrene (PS)
Styrene-butadiene rubber (SBR)
Poly(styrene-co-styrene-bromide) (sPS-co-sPS-Br)
Syndiotactic Polystyrene (sPS)
Atactic Polystyrene (aPS)
Isotactic Polystyrene (iPS)
Styrene-n-butyl acrylate copolymers
Styrene-2-ethylhexyl acrylate copolymers
Styrene-methyl acrylate copolymers
Styrene-itaconate copolymers
Hyper-cross-linked polystyrene resins
Sulfonated polystyrene
The provided search results primarily focus on the characterization of polystyrene and its copolymers. While Styrene-¹³C is the specific isotopically labeled compound, the spectroscopic principles and observed phenomena discussed are directly applicable to its use in these materials. The ¹³C NMR techniques described allow for detailed analysis of molecular structure, stereochemistry, and sequence distribution, which are critical for understanding the properties and synthesis of polymers derived from Styrene-¹³C.
Mass Spectrometry (MS) Applications
Secondary Ion Mass Spectrometry (SIMS) for Investigating Molecular Diffusion and Movement in Heterogeneous Systems
Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique that provides elemental and molecular information with exceptional depth resolution, making it invaluable for studying molecular diffusion and movement within polymer matrices, especially in heterogeneous systems researchgate.netfrontiersin.orgibm.comibm.comaip.orgacs.org. The use of isotopically labeled compounds, such as Styrene-13C, is particularly advantageous in SIMS analyses. The 13C label allows researchers to precisely track the movement of styrene-derived species by monitoring the specific mass signal corresponding to the labeled isotope. This capability is critical for minimizing matrix effects, which can arise from variations in secondary ion yields due to differing chemical environments in heterogeneous samples ibm.com.
SIMS depth profiling can achieve resolutions down to a few nanometers frontiersin.org or Angstroms ibm.comaip.org, enabling the quantitative determination of polymer self-diffusion coefficients. Studies have employed SIMS to measure tracer diffusion coefficients (D*) of polystyrene (PS) chains, often using deuterated polystyrene (d-PS) as a marker layer, to investigate diffusion near interfaces, such as polystyrene/silicon interfaces researchgate.netibm.comaip.org. These profiles are typically fitted to numerical diffusion models to extract quantitative data researchgate.net. The technique's sub-micron lateral resolution also permits isotopic imaging, aiding in the resolution of complex spatial distribution questions frontiersin.org. For instance, SIMS has been used to study the diffusion of homopolymer d-PS within crosslinked PS matrices, yielding diffusion coefficients consistent with theoretical predictions ibm.com. The application of Styrene-13C in such studies would similarly allow for the precise quantification of styrene monomer or oligomer movement within polymer blends or at interfaces by detecting the unique mass signature of the 13C isotope.
Table 1: SIMS Capabilities in Polymer Diffusion Studies
| Parameter | Typical Value / Description | Reference(s) |
| Depth Resolution | Few nanometers (nm) to < 100 Å | researchgate.netfrontiersin.orgibm.comaip.org |
| Lateral Resolution | Sub-micron | frontiersin.org |
| Tracer Diffusion | Quantitative determination of molecular movement | ibm.com |
| Isotopic Tracking | Minimizes matrix effects, enables quantitative analysis | frontiersin.orgibm.com |
| Application Example | Diffusion of PS/d-PS in thin films near interfaces | researchgate.netibm.comaip.org |
Pyrolysis Gas Chromatography–Mass Spectrometry (Py-GC-MS) for Polymer Degradation Product Analysis
Pyrolysis Gas Chromatography–Mass Spectrometry (Py-GC-MS) is a powerful analytical technique used to characterize polymers by thermally decomposing them into smaller, volatile fragments that can then be separated chromatographically and identified by mass spectrometry uva.nld-nb.infoperkinelmer.comnih.gov. This method is particularly useful for studying the degradation pathways and products of polymers like polystyrene. When polystyrene is subjected to pyrolysis, it typically breaks down into characteristic fragments, including styrene monomer, styrene dimer (e.g., 3-butene-1,3-diyldibenzene), and styrene trimer (e.g., 5-hexene-1,3,5-triyltribenzene) uva.nlnih.govirb.hrnih.gov. The relative abundance of these products can be influenced by pyrolysis temperature, with higher temperatures generally favoring monomer formation at the expense of trimers uva.nl.
The use of isotopically labeled styrene, such as Styrene-13C, can significantly enhance the understanding of degradation mechanisms. By analyzing the isotopic composition of the degradation products, researchers can trace the origin of specific fragments back to the labeled monomer units, providing insights into bond scission mechanisms and reaction pathways researchgate.net. For example, while not specifically on Styrene-13C, studies on other polymers have shown how isotopic labeling helps elucidate the origin of degradation species by analyzing the presence and location of isotopes within product molecules researchgate.net. In the context of polystyrene nanoplastics, ratios of specific pyrolyzates, such as the toluene (B28343)/styrene ratio (RT/S), have been explored for quantification in complex environmental matrices nih.gov. Py-GC-MS analysis typically involves rapid heating of the sample to temperatures between 500 °C and 1400 °C to ensure complete fragmentation while minimizing secondary degradation of the pyrolyzates uva.nld-nb.infonih.gov.
Table 2: Py-GC-MS Analysis of Polystyrene Degradation Products
| Polymer Type | Major Pyrolysis Products | Typical Pyrolysis Temperature (°C) | Key Analytical Ratios for Quantification | Reference(s) |
| Polystyrene (PS) | Styrene monomer, styrene dimer, styrene trimer, α-methylstyrene | 500 - 700 | Toluene/Styrene (RT/S) for nanoplastics | uva.nlnih.govnih.govirb.hrnih.gov |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) for Polymer Characterization
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) is a cornerstone technique for the comprehensive characterization of synthetic polymers, providing detailed information on molecular weight distributions, end-group compositions, and polymer dispersity bruker-daltonics.jpresearchgate.netwaters.comacs.orgmdpi.comunl.eduacs.org. Unlike traditional methods that rely on calibration standards, MALDI-ToF MS can determine absolute molecular weights of polymer oligomers waters.comacs.org. For polystyrene, this technique accurately quantifies average molecular weights (number-average, Mn, and weight-average, Mw) and polydispersity (Đ), which is a measure of the breadth of the molecular weight distribution bruker-daltonics.jpwaters.com.
The monomer unit of styrene (C8H8) has a mass of approximately 104.15 Da bruker-daltonics.jp. Polymers synthesized using Styrene-13C will exhibit distinct mass peaks corresponding to the incorporation of the heavier isotope, allowing for precise identification and quantification of the polymer chains. This isotopic labeling can also aid in understanding copolymer composition and chain length distributions uark.edu. MALDI-ToF MS is particularly effective for polymers with narrow molecular weight distributions (polydispersity < 1.2) waters.com and can provide insights into end-group structures, especially for polymers with molecular weights below 10,000 g/mol unl.edu. The analysis typically involves co-crystallizing the polymer with a matrix compound (e.g., DCTB, Dithranol, 2,5-Dihydroxybenzoic acid) and often a cationizing agent (e.g., silver trifluoroacetate) to facilitate ionization and desorption by a laser bruker-daltonics.jpacs.orgunl.eduacs.orguark.edu. The technique has been advanced to analyze polymers with molecular weights extending into the mega-Dalton range using specialized detectors researchgate.net.
Table 3: MALDI-ToF MS Characterization of Polystyrene
| Parameter | Typical Value / Description | Reference(s) |
| Styrene Monomer Mass | ~104.15 Da | bruker-daltonics.jp |
| Average Molecular Weights | Mn, Mw (e.g., PS 2000 Da: Mn ≈ 2079 Da, Mw ≈ 2212 Da) | bruker-daltonics.jpwaters.com |
| Polydispersity (Đ) | Measure of molecular weight distribution (e.g., PS 2000 Da: Đ ≈ 1.07) | bruker-daltonics.jpwaters.com |
| End-Group Analysis | Possible for polymers < 10,000 g/mol | unl.edu |
| Common Matrices | DCTB, Dithranol, 2,5-Dihydroxybenzoic acid (DHB) | bruker-daltonics.jpacs.orgunl.eduuark.edu |
| Common Cationizing Agents | Silver trifluoroacetate (B77799) (AgTFA) | bruker-daltonics.jpunl.eduacs.org |
| Maximum Analyzable Mass Range | Up to 49 kDa routinely, mega-Daltons with specialized detectors | acs.orgresearchgate.net |
| Isotopic Labeling Application | Precise identification and quantification of polymers synthesized with Styrene-13C | - |
Compound List:
Styrene-13C
Polystyrene (PS)
Deuterated polystyrene (d-PS)
Poly(2-vinylpyridine) (P2VP)
Poly(4-bromostyrene) (P4BrS)
Poly(ethylene oxide) (PEO)
Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI)
Styrene (monomer)
α-methylstyrene
3-butene-1,3-diyldibenzene (styrene dimer)
5-hexene-1,3,5-triyltribenzene (styrene trimer)
Toluene
Mechanistic Insights from Kinetic Isotope Effects Kies Using Styrene 13c
Principles and Theoretical Basis of ¹³C Kinetic Isotope Effects
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org In the case of Styrene-¹³C, a carbon-12 atom is substituted by a carbon-13 atom. This substitution does not alter the potential energy surface of the reaction. princeton.edu Instead, the KIE arises from the mass difference between the isotopes, which affects the vibrational frequencies of the bonds connected to the isotopic carbon. wikipedia.orgprinceton.edu
According to quantum mechanics and transition state theory, chemical bonds are not static but vibrate at specific frequencies. The lowest possible vibrational energy state, known as the zero-point energy (ZPE), is higher than the minimum of the potential energy well. princeton.edu The ZPE is dependent on the vibrational frequency of the bond, which in turn is influenced by the masses of the connected atoms; a bond involving the heavier ¹³C isotope will have a lower vibrational frequency and a lower ZPE than the corresponding bond to a ¹²C atom. wikipedia.org
The reaction rate is influenced by the difference in activation energy, which includes the difference in ZPE between the ground state and the transition state. If a bond to the isotopic carbon is being broken or weakened in the rate-determining step, the vibrational frequency of that bond decreases as it proceeds to the transition state. This change in ZPE is more significant for the stiffer ¹²C bond. princeton.edu Consequently, the ¹²C-containing molecule has a slightly lower activation energy and reacts faster. This results in a "normal" KIE, where the ratio of rate constants (k₁₂/k₁₃) is greater than 1. princeton.edu Conversely, if bonding to the isotopic center becomes stronger in the transition state, an "inverse" KIE (k₁₂/k₁₃ < 1) may be observed. The magnitude of the ¹³C KIE, typically around 1.04 for breaking a C-C bond, provides valuable information about the extent of bond alteration in the transition state. wikipedia.org
Experimental Determination of Primary and Secondary ¹³C KIEs in Styrene (B11656) Reactions
Experimentally determining ¹³C KIEs requires precise measurement of isotopic ratios, often accomplished using high-field Nuclear Magnetic Resonance (NMR) spectroscopy or Isotope-Ratio Mass Spectrometry (IRMS). wikipedia.orgnih.gov A significant advancement in this field is the ability to measure KIEs at natural abundance, which avoids the often prohibitive expense and difficulty of synthesizing isotopically labeled compounds. princeton.eduharvard.edu This method, pioneered by Singleton and coworkers, has been successfully applied to elucidate the mechanisms of many important reactions. wikipedia.orgharvard.edu
To achieve sufficient isotopic fractionation for accurate measurement, reactions are typically run to either very low or very high conversion. harvard.edunih.gov At low conversion, the product is analyzed, while at high conversion, the remaining starting material is analyzed. harvard.edu The KIE is then calculated from the measured changes in isotopic composition. nih.gov
Primary ¹³C KIEs are measured when the isotopic substitution is at a carbon atom directly involved in bond formation or cleavage in the rate-determining step. diva-portal.org For a reaction involving styrene, this would mean placing the ¹³C label on one of the vinyl carbons (Cα or Cβ).
Secondary ¹³C KIEs arise when the labeled atom is not directly involved in bond breaking or making, but its bonding environment (e.g., hybridization) changes between the reactant and the transition state. princeton.edu For styrene, this could involve labeling one of the carbons in the phenyl ring to probe electronic changes during the reaction.
The following table illustrates how experimental ¹³C KIE data for a hypothetical reaction, such as the epoxidation of styrene, would be presented.
| Carbon Position | k₁₂/k₁₃ (Experiment 1) | k₁₂/k₁₃ (Experiment 2) | Average k₁₂/k₁₃ |
| Cα (vinyl) | 1.025 (± 0.002) | 1.027 (± 0.002) | 1.026 |
| Cβ (vinyl) | 1.031 (± 0.003) | 1.029 (± 0.003) | 1.030 |
| C1 (phenyl) | 1.002 (± 0.001) | 1.001 (± 0.001) | 1.0015 |
| C2/C6 (phenyl) | 0.998 (± 0.001) | 0.999 (± 0.001) | 0.9985 |
Note: This table is illustrative and provides hypothetical data for the epoxidation of styrene to demonstrate how KIEs at different positions can provide mechanistic insights.
Elucidation of Rate-Determining Steps and Reaction Pathways
A key application of ¹³C KIEs in styrene reactions is the ability to distinguish between concerted and stepwise mechanistic pathways. diva-portal.orgnih.gov A concerted reaction proceeds through a single transition state, while a stepwise reaction involves one or more intermediates and multiple transition states. researchgate.net
By measuring KIEs at multiple positions within the styrene molecule, a detailed picture of the rate-determining step can be formed. For instance, in a Diels-Alder reaction between styrene and a dienophile:
A concerted mechanism would involve simultaneous bond formation at both Cα and Cβ of the styrene vinyl group. This would be expected to show significant, normal primary KIEs at both carbon centers.
A stepwise mechanism , proceeding through an intermediate where only one new bond is formed first, would show a large primary KIE at the carbon involved in the initial bond formation and a much smaller (or negligible) secondary KIE at the other vinyl carbon.
The use of double isotope fractionation, which measures the effect of one isotopic substitution on the KIE of another, can provide even more definitive evidence for distinguishing these pathways. nih.gov
The magnitude of the measured ¹³C KIE provides quantitative insight into the structure of the transition state. diva-portal.org A primary ¹³C KIE near the theoretical maximum suggests that the corresponding bond is almost completely broken in the transition state. princeton.edu A smaller normal KIE indicates that the bond is only partially broken.
For styrene reactions, this allows for a detailed mapping of the transition state. For example, in an electrophilic addition to the double bond, the relative magnitudes of the KIEs at Cα and Cβ can reveal whether the transition state has more carbocation character at one carbon versus the other, indicating an asynchronous process where bond formation or breaking at one center is more advanced than at the other. Secondary KIEs at the phenyl ring carbons can also reveal the extent of charge delocalization into the ring during the transition state.
Correlation of Experimental ¹³C KIEs with Computational Modeling for Transition State Geometries
The synergy between experimental KIE measurements and computational modeling provides a powerful tool for precisely defining transition state geometries. nih.govnih.gov Quantum mechanical methods, such as Density Functional Theory (DFT), are used to calculate the transition state structures and vibrational frequencies for different proposed mechanistic pathways. researchgate.net
From these calculated frequencies, theoretical ¹³C KIEs can be predicted for each carbon position in the styrene molecule. These predicted KIEs are then compared with the experimentally determined values. A strong correlation between the experimental data and the values predicted for a specific transition state model provides compelling evidence for that mechanism and geometry. nih.gov
This combined approach allows researchers to:
Validate a proposed reaction mechanism.
Distinguish between very similar transition states (e.g., early vs. late, or synchronous vs. asynchronous). nih.gov
Gain a precise and detailed geometrical interpretation of the transition state, including bond lengths and the extent of bond formation/cleavage. nih.gov
For example, if experimental KIEs for a styrene reaction suggest an asynchronous concerted pathway, computational models can be used to generate a series of transition states with varying degrees of asynchronicity. The structure that yields calculated KIEs matching the experimental results is considered the most accurate representation of the true transition state. nih.govnih.gov
Studies on Polymerization Mechanisms and Kinetics Using Styrene 13c
Radical Polymerization Mechanisms
In radical polymerization, Styrene-¹³C labeling has been instrumental in clarifying the nature of initiation and termination steps, as well as quantifying the extent of chain transfer reactions.
The spontaneous thermal polymerization of styrene (B11656) has long been a subject of investigation. Computer simulations of styrene polymerization have shed light on the mechanism of thermal initiation and the significance of primary radical termination. acs.orgacs.org These studies, which can be validated and refined using ¹³C-labeled styrene, help to differentiate between proposed mechanisms, such as the Mayo and Flory mechanisms. sandiego.edu The Mayo mechanism suggests that initiation proceeds through a Diels-Alder dimerization of styrene, followed by a molecule-assisted homolysis to generate initiating radicals. sandiego.edu The Flory mechanism, on the other hand, proposes the formation of a diradical intermediate. sandiego.edu
Primary radical termination, where a growing polymer chain is terminated by a primary radical from the initiator, is a crucial factor influencing the kinetics and molecular weight distribution of the resulting polymer. Studies have shown that in certain systems, such as benzoyl peroxide (BPO)-initiated styrene free-radical polymerization, primary radical termination is the dominant termination pathway rather than bimolecular termination between two growing polymer chains. researchgate.net The use of ¹³C-labeled styrene can provide direct spectroscopic evidence for the end groups formed through this termination process. Research has indicated that for initiators with bulky substituent groups like t-butyl and cumyl hydroperoxides, primary termination is significant, with a fraction of primary termination (Fpt) reaching 75–80%. researchgate.net In contrast, for initiators like hydrogen peroxide with better water solubility, Fpt is much lower, around 18.3%, suggesting that coupling termination is more prevalent. researchgate.net
| Initiator System | Fraction of Primary Termination (Fpt) | Primary Termination Dominance |
|---|---|---|
| t-butyl hydroperoxide / ferrous sulfate | ~75-80% | High |
| cumyl hydroperoxide / ferrous sulfate | ~75-80% | High |
| hydrogen peroxide / ferrous sulfate | 18.3% | Low |
Chain transfer reactions are critical in controlling the molecular weight of polymers during radical polymerization. These reactions involve the termination of a growing polymer chain and the initiation of a new one through the transfer of an atom (typically hydrogen) to the growing radical from a monomer, solvent, or a dedicated chain transfer agent. The use of Styrene-¹³C allows for precise determination of the end-group structures resulting from these transfer events.
Recent research has uncovered novel chain transfer processes in olefin insertion polymerization, including chain transfer to solvent (CTS) and chain transfer to monomer (CTM). mdpi.com While well-known in radical polymerization, their observation in insertion polymerization is more recent. mdpi.com In the context of radical polymerization, the effect of chain transfer agents like carbon tetrabromide on the radical polymerization of styrene in non-aqueous dispersion has been studied, showing a significant impact on percentage conversion, particle size distribution, and molecular weight. researchgate.net The introduction of such agents can alter the course of the polymerization, and ¹³C labeling can help to quantify the efficiency of these transfer agents by analyzing the resulting polymer chain ends.
Anionic Polymerization Mechanisms
Anionic polymerization offers a high degree of control over polymer architecture, and Styrene-¹³C has been employed to understand the subtle factors that influence the stereochemistry of the resulting polystyrene.
In anionic polymerization, the nature of the counterion associated with the propagating carbanionic chain end plays a crucial role in determining the stereoregularity of the polymer. The stereoregularity of polystyrenes synthesized with different alkali metal counterions (Li⁺, Na⁺, K⁺, Rb⁺, and Cs⁺) in various solvents has been systematically investigated using ¹³C NMR spectroscopy. researchgate.net
It was found that polystyrenes produced by tight ion-pairs of polystyryllithium in toluene (B28343) exhibited a racemic dyad (Pr) proportion of 73%. researchgate.net However, as the counterion was changed from lithium to cesium, the Pr value decreased to 56%. researchgate.net This indicates a lower degree of stereoregularity with larger, less tightly bound counterions. In contrast, polystyrenes produced via loose ion-pairs, cryptated ion-pairs, and free ions showed a racemic dyad proportion in the range of 69-74%. researchgate.net These findings highlight the delicate interplay between the counterion, solvent, and the propagating chain end in dictating the stereochemical outcome of the polymerization.
| Counterion | Ion-Pair Type | Solvent | Racemic Dyad (Pr) |
|---|---|---|---|
| Lithium | Tight | Toluene | 73% |
| Cesium | Tight | Toluene | 56% |
| Various | Loose/Cryptated/Free Ions | Various | 69-74% |
Catalytic Polymerization and Copolymerization
In the realm of catalytic polymerization, Styrene-¹³C is a powerful probe for investigating the regioselectivity and stereospecificity of monomer insertion into the growing polymer chain, which is governed by the catalyst structure.
Coordination polymerization using single-site catalysts has enabled the synthesis of polystyrenes with highly controlled stereostructures, such as syndiotactic polystyrene (sPS). researchgate.net The use of catalysts like mono-cyclopentadienyl titanium complexes can lead to high activity and syndiospecificity. researchgate.netnih.gov ¹³C NMR is the definitive technique for characterizing the tacticity of the resulting polymer. The chemical shifts of the methine and quaternary carbons in the polystyrene backbone are highly sensitive to the stereochemical arrangement of the neighboring phenyl groups.
For instance, the ¹³C NMR spectrum of syndiotactic polystyrene shows characteristic signals that are distinct from those of atactic or isotactic polystyrene. nih.gov Studies on the regioselectivity of styrene insertion consider two primary modes: 1,2-insertion and 2,1-insertion. The prevalence of one mode over the other is dictated by the catalyst system and has a profound impact on the polymer's microstructure. By using Styrene-¹³C labeled at specific positions (e.g., the α- or β-carbon), researchers can directly observe the regiochemistry of the insertion process. For example, in the syndiospecific polymerization of styrene with certain half-titanocene catalysts, the resulting polymer exhibits a high degree of syndiotacticity, as confirmed by ¹³C NMR, indicating a highly regular and stereospecific insertion mechanism. nih.gov
Mechanisms of Ethylene-Styrene Copolymerization
The use of Styrene-¹³C is instrumental in deciphering the mechanistic pathways of ethylene-styrene copolymerization. ¹³C NMR spectroscopy of the resulting copolymers allows for a detailed analysis of the monomer sequence distribution along the polymer chain. By examining the chemical shifts and splitting patterns of the carbon atoms, particularly those originating from the labeled styrene, researchers can quantify the arrangement of ethylene (B1197577) (E) and styrene (S) units.
Key microstructural details revealed by ¹³C NMR include the identification of isolated styrene units (E-S-E), alternating sequences (S-E-S), and consecutive styrene blocks (S-S). For instance, studies using half-titanocene catalysts have produced amorphous styrene-ethylene copolymers where ¹³C NMR analysis confirmed a random/alternating microstructure. acs.org The spectra of such copolymers show distinct resonances that correspond to styrene head-to-tail incorporation as well as pseudo-random sequences, confirming a random incorporation of styrene into the polymer chain. mdpi.com This level of detail is critical for understanding how catalyst structure and reaction conditions influence monomer incorporation and for tailoring copolymer properties, such as thermal and mechanical behavior. acs.orgmdpi.com
The relative reactivity of ethylene and styrene monomers during copolymerization, a key parameter in understanding the mechanism, can be accurately determined. The precise quantification of different monomer dyads and triads, enhanced by the ¹³C label, provides the data needed to validate kinetic models and deepen the understanding of the catalytic cycle.
Advanced Catalytic Systems
The development of advanced catalytic systems for styrene polymerization relies heavily on precise analytical techniques to characterize the resulting polymers. Incorporating Styrene-¹³C into polymerization reactions enables a highly detailed assessment of catalyst performance, particularly regarding stereocontrol and comonomer incorporation, through ¹³C NMR analysis.
Different families of catalysts yield distinct polymer microstructures. For example, half-titanocene complexes are known to be efficient for ethylene/styrene copolymerization, producing copolymers with high and random styrene incorporation. mdpi.comnih.gov The specific ligand environment of the metal center, such as using a trimethylsilyl-cyclopentadienyl ligand, can significantly enhance catalytic activity and the level of styrene incorporation. mdpi.comnih.gov ¹³C NMR spectra are essential to confirm the random distribution of styrene units in these materials. nih.gov
Other advanced systems, such as scandium-based and yttrium-based catalysts, are used to produce atactic polystyrenes with narrow molecular weight distributions. icp.ac.ru In the case of syndiospecific polymerization, titanocene-based catalysts activated by methylaluminoxane (B55162) (MAO) can yield highly syndiotactic polystyrene (sPS). acs.org The degree of syndiotacticity is precisely quantified by ¹³C NMR, where the chemical shifts of the aromatic C1 carbon are sensitive to pentad sequences (rrrr, rmmr, etc.), allowing for a detailed measure of stereoregularity. icp.ac.ru
The table below summarizes findings from studies using various advanced catalytic systems, where ¹³C NMR was a key tool for characterization.
| Catalyst Type | Co-monomer | Key Findings from ¹³C NMR |
| Half-titanocene complexes | Ethylene | High and random incorporation of styrene; pseudo-random sequences observed. mdpi.comnih.gov |
| Scandium and Yttrium complexes | None | Atactic polystyrene with narrow molecular weight distributions; microstructure enriched in syndiotacticity (rr ≈ 70%). icp.ac.ru |
| Cyclopentadienyltitanium triphenoxide/MAO | Ethylene | Random/alternating microstructure; high styrene content (up to 54.5 mol%). acs.org |
Investigating Polymer Architecture and Branching
Understanding and controlling polymer architecture, including branching and cross-linking, is crucial for determining the material's physical and mechanical properties. Styrene-¹³C, in conjunction with solid-state ¹³C NMR techniques like Cross-Polarization/Magic Angle Spinning (CP/MAS), provides a quantitative method for probing these complex structures.
A key application is the quantification of branch points, which appear as quaternary carbons in the ¹³C NMR spectrum. By integrating the signals from these quaternary carbons relative to other carbons in the polymer backbone and aromatic rings, researchers can determine the degree of branching. This technique is particularly valuable for analyzing hyper-cross-linked polystyrene resins. acs.org In these materials, extensive methylene (B1212753) bridging between aromatic rings creates a rigid, porous network. ¹³C CP/MAS NMR spectra allow for the quantification of different carbon types, revealing, for example, high levels of double methylene bridging and identifying unreacted chloromethyl groups. acs.org
This analytical approach can differentiate between various types of branching, such as short-chain versus long-chain branches, and can be used to evaluate the effectiveness of different synthetic strategies aimed at creating specific polymer architectures. The enhanced sensitivity from Styrene-¹³C allows for the detection of very low levels of branching, which can still have a significant impact on polymer properties. tandfonline.comsemanticscholar.org
In Situ Monitoring of Polymerization Processes via ¹³C NMR
Real-time monitoring of polymerization reactions provides invaluable kinetic data that is often inaccessible through conventional offline methods. The use of in situ ¹³C NMR spectroscopy, significantly empowered by Styrene-¹³C, allows for the direct observation of the reaction as it proceeds within the NMR spectrometer. nih.gov
This technique monitors the transformation of monomer to polymer by tracking the disappearance of characteristic monomer signals and the simultaneous appearance of polymer signals. For styrene polymerization, the vinylic carbon resonances of the monomer are particularly useful. By integrating the peak areas of these resonances over time, a conversion profile can be generated, from which kinetic parameters like the apparent rate constant (k_p') can be calculated. nih.gov
While ¹H NMR is also used for in situ studies, ¹³C NMR offers greater spectral resolution and provides richer chemical information, avoiding issues of peak overlap that can complicate ¹H spectra. nih.govacs.org The primary challenge with natural abundance ¹³C NMR is the long acquisition time required due to the low natural abundance of the isotope, which can limit the time resolution of kinetic studies. nih.gov The use of Styrene-¹³C overcomes this limitation by dramatically increasing the signal-to-noise ratio, enabling faster data acquisition and allowing for the precise monitoring of rapid polymerization kinetics. This approach is a powerful tool for studying the influence of reaction conditions, such as temperature and catalyst concentration, on the polymerization rate and mechanism in real time. nih.govcmu.edu
Computational Chemistry and Theoretical Modeling of Styrene 13c Systems
Quantum Mechanical Calculations for Reaction Pathways and Energetics
Quantum mechanical (QM) calculations are fundamental to understanding the chemical reactivity of Styrene-¹³C. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure of molecules and compute various properties, including reaction pathways and their associated energies. For Styrene-¹³C, the isotopic labeling does not significantly alter the electronic potential energy surface compared to unlabeled styrene (B11656), meaning that the reaction pathways and energetics are virtually identical. However, the ¹³C nucleus is critical for techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, and QM calculations are essential for interpreting these experimental results.
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules. It is particularly effective for investigating reaction mechanisms, including the identification and characterization of transition states and intermediates.
In the context of reactions involving styrene, such as polymerization or catalytic degradation, DFT calculations can elucidate the step-by-step mechanism. For instance, in the palladium-catalyzed methoxycarbonylation of styrene, DFT has been used to map out the reaction pathway. mdpi.com The calculations reveal the structures of key intermediates and the transition states that connect them. For example, the insertion of CO into a palladium-carbon bond proceeds through a calculated transition state, and the energy barrier for this step can be quantified. mdpi.com Similarly, DFT studies on the cyclopropanation of styrene have identified the Gibbs free energies of transition states, helping to rule out energetically unfavorable pathways. nih.gov
DFT is also applied to study the degradation of polystyrene. Calculations on model compounds like the styrene trimer help to understand the bond dissociation energies and the energy barriers for different catalytic cracking pathways under acidic or basic conditions. aip.org These studies identify the most likely points of chain scission and the formation of intermediates like carbocations or free radicals. aip.org
The table below presents representative data from DFT studies on styrene reactions, illustrating the types of energetic information that can be obtained.
| Reaction Step | System/Catalyst | Calculated Activation Free Energy (kcal/mol) | Reference |
|---|---|---|---|
| Hydride Insertion (Branched) | Styrene + Hydride | 0.2 | mdpi.com |
| CO Insertion | Styrene Intermediate + CO | 11.8 | mdpi.com |
| Styrene 2,1-Insertion | pMOS Polymerization / B+ Catalyst | 18.1 | mdpi.com |
| N-containing five-membered ring formation | Styrene + IN1A | 28.0 | nih.gov |
| Carbene Intermediate Formation | Aryldiazodiacetate + B(C₆F₅)₃ | 32.7 | nih.gov |
| Methanol Oxidative Addition (Linear) | Styrene Intermediate + Methanol | 40.8 | mdpi.com |
A free energy profile provides a comprehensive overview of a reaction mechanism, mapping the changes in Gibbs free energy as reactants are converted into products through various intermediates and transition states. These profiles are constructed from the energies calculated using quantum mechanical methods like DFT.
For reactions involving styrene, theoretical studies have generated detailed free energy profiles. For example, in the palladium-catalyzed polymerization of para-methoxystyrene (pMOS) and styrene, DFT calculations show the free energy changes for key steps like monomer insertion. mdpi.com The profile for styrene polymerization catalyzed by a specific α-diimine palladium complex reveals a high activation energy barrier for chain propagation (33.0 kcal/mol), explaining the experimental observation that no polymer is formed under those conditions. mdpi.com
In another study, the mechanism of silylation of vinyl arenes, including styrene, was investigated using DFT. The calculated free-energy profiles for different possible pathways helped to understand why the expected hydrosilylation products were not observed. researchgate.net Similarly, the reaction energy profile for the hydrofunctionalization of styrene catalyzed by Co-Salen complexes has been computationally explored, detailing the relative Gibbs free energies of intermediates along the reaction coordinate. researchgate.net These profiles are crucial for understanding reaction kinetics and selectivity, as the highest energy barrier on the profile typically corresponds to the rate-determining step. mdpi.com
Molecular Dynamics and Monte Carlo Simulations in Polymer Science
While quantum mechanics is ideal for studying the details of chemical reactions, molecular dynamics (MD) and Monte Carlo (MC) simulations are better suited for exploring the large-scale conformational and dynamic properties of polymers. These methods use classical mechanics to simulate the movement and interaction of atoms and molecules over time, allowing for the study of processes like polymerization and the determination of polymer structures.
MD and MC simulations are valuable tools for modeling polymerization processes and predicting the resulting polymer microstructure.
Reactive Molecular Dynamics (RMD) simulations can model the process of polymerization itself. For instance, a coarse-grained RMD scheme has been developed to simulate the irreversible chain propagation of styrene to form polystyrene. acs.org These simulations can reproduce macroscopic properties of the resulting polymer, such as density, radius of gyration, and end-to-end distance, and can be used to understand how simulation parameters influence the polymer size distribution. acs.org
Kinetic Monte Carlo (KMC) simulations are another powerful technique for modeling polymerization. KMC has been used to simulate the free-radical polymerization of styrene in various reactor setups. researchgate.net By modeling molecular-level events, these simulations can track the concentrations of different species over time and predict properties like monomer conversion and molecular weight distribution. researchgate.netrsc.org These simulation results often show good agreement with experimental data and can be used to optimize reactor operating conditions. researchgate.netrsc.org Computer simulations have also been instrumental in understanding the mechanism of thermal initiation in styrene polymerization. acs.org
The table below summarizes the applications of different simulation techniques in studying styrene polymerization.
| Simulation Method | System Studied | Predicted Properties | Reference |
|---|---|---|---|
| Reactive Molecular Dynamics (RMD) | Growth of polystyrene chains from styrene | Density, end-to-end distance, radius of gyration | acs.org |
| Kinetic Monte Carlo (KMC) | Free-radical polymerization of styrene | Conversion, molecular weight, microstructure | researchgate.net |
| Kinetic Monte Carlo (KMC) | Dispersion polymerization of styrene | Monomer conversion, particle diameter, particle concentration | rsc.org |
The use of ¹³C labeling in polystyrene is particularly advantageous for experimental characterization using techniques like solid-state NMR. Computational simulations play a crucial role in interpreting these experimental results.
The backbone conformation of polystyrene can be investigated by combining solid-state NMR experiments on isotopically labeled samples with theoretical analysis. acs.org For a polystyrene sample specifically labeled with ¹³C-¹³C pairs along the backbone, two-dimensional solid-state NMR can measure the dipolar coupling between these nuclei. This coupling is sensitive to the distance and orientation between the labeled atoms, which in turn depends on the local polymer conformation (i.e., the torsion angles). acs.org
Computational analysis of the experimental NMR patterns reveals the distribution of trans and gauche conformations. For polystyrene, it has been found that the torsion angle distribution is centered at 180° (trans), with a narrow standard deviation, indicating that the rotational-isomeric-state (RIS) approximation is suitable for this polymer. acs.org The fraction of gauche conformations was found to be too low to be detected experimentally. acs.org This detailed conformational information, derived from a synergy between ¹³C labeling and computational modeling, is critical for understanding the physical properties of polystyrene.
Prediction of Spectroscopic Parameters
Computational chemistry provides methods to predict spectroscopic parameters, which is especially relevant for isotopically labeled compounds like Styrene-¹³C. The ability to accurately predict NMR chemical shifts is a powerful tool for structure elucidation and for validating experimental assignments.
The prediction of ¹³C NMR chemical shifts is typically a two-step process. First, the geometry of the molecule is optimized using a quantum mechanical method like DFT or Hartree-Fock (HF). Second, the NMR shielding tensors are calculated for this optimized geometry. The isotropic shielding constant (σ) is then used to calculate the chemical shift (δ) relative to a reference standard, such as tetramethylsilane (B1202638) (TMS), using the formula: δ = σ_ref - σ.
Various computational models have been developed to improve the accuracy of these predictions. For example, hybrid methods that combine different levels of theory (e.g., HF and DFT) can provide results that are very close to experimental values. researchgate.net The accuracy of these predictive models is often quantified using statistical metrics like the Mean Absolute Deviation (MAD) and the Root Mean Square Deviation (RMSD). researchgate.netresearchgate.net Time-dependent DFT (TD-DFT) can be used to predict excited-state properties and absorption spectra. royalsocietypublishing.org For styrene, TD-DFT calculations have been used to determine electronic excitation energies and maximum absorption wavelengths. royalsocietypublishing.org
The following table shows an example of predicted ¹³C chemical shifts for a molecule, illustrating the level of accuracy that can be achieved with modern computational methods.
| Carbon Atom | Experimental Shift δ(exp) (ppm) | Calculated Shift δ(cal) (ppm) | Scaled Shift δ(scal) (ppm) | Reference |
|---|---|---|---|---|
| C1' | 145.9 | 148.1 | 145.8 | researchgate.net |
| C2', C6' | 115.1 | 116.8 | 115.0 | researchgate.net |
| C3', C5' | 129.5 | 131.7 | 129.5 | researchgate.net |
| C4' | 121.2 | 123.2 | 121.2 | researchgate.net |
| C2, C6 | 53.6 | 53.3 | 53.6 | researchgate.net |
*Data for a phenylpiperazine derivative, illustrating the methodology for predicting ¹³C chemical shifts.
Theoretical ¹³C NMR Chemical Shift Calculations
Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters have become a crucial component in the structural elucidation of organic molecules. researchgate.net For Styrene-¹³C systems, these calculations are particularly valuable for assigning specific carbon signals and for understanding how the electronic environment of each carbon atom is influenced by structural and conformational changes.
Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to predict ¹³C NMR chemical shifts with a high degree of accuracy. escholarship.orgsemanticscholar.org These calculations determine the isotropic magnetic shielding constants for each nucleus, which are then converted into chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS). The accuracy of these predictions is highly dependent on the level of theory, the basis set chosen, and the method used to account for solvent effects. researchgate.netescholarship.org
One of the primary applications of these calculations is the unambiguous assignment of carbon resonances, especially in complex substituted styrenes. For instance, early studies on a series of substituted styrenes utilized additivity rules, a simplified theoretical model, to calculate expected chemical shifts, which were then compared with experimental data to confirm assignments. cdnsciencepub.com While modern DFT methods provide a more rigorous approach, the principle remains the same: comparing calculated and experimental spectra helps validate structural hypotheses.
The table below presents experimental ¹³C NMR chemical shift data for styrene and several meta- and para-substituted derivatives, which serves as a benchmark for theoretical calculations. cdnsciencepub.com The shifts for the vinyl carbons (Cα and Cβ) are particularly sensitive to the electronic effects of the substituents.
| Substituent | C-1 (ppm) | Cα (ppm) | Cβ (ppm) |
|---|---|---|---|
| H | 137.9 | 137.0 | 113.5 |
| 4-OCH₃ | 130.8 | 136.2 | 110.1 |
| 4-CH₃ | 135.0 | 136.9 | 112.3 |
| 4-Cl | 136.5 | 135.8 | 114.9 |
| 4-Br | 136.9 | 135.9 | 115.4 |
| 3-CH₃ | 137.8 | 137.1 | 113.4 |
| 3-Cl | 139.8 | 135.4 | 115.6 |
| 3-Br | 140.2 | 135.5 | 115.9 |
| 3-NO₂ | 140.0 | 134.4 | 118.8 |
Data sourced from Dhami & Stothers, Can. J. Chem., 1965. cdnsciencepub.com
Vibrational Frequency Analysis for KIE Predictions
The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The KIE is a powerful tool for investigating reaction mechanisms, particularly for identifying the rate-determining step. libretexts.org Theoretical vibrational frequency analysis is the cornerstone for predicting and interpreting KIEs involving Styrene-¹³C.
The basis for the KIE lies in the concept of zero-point energy (ZPE), the minimum vibrational energy a molecule possesses even at absolute zero. google.comprinceton.edu The ZPE of a bond is dependent on its vibrational frequency, which in turn is a function of the masses of the connected atoms. google.com When a ¹²C atom is replaced by a heavier ¹³C isotope, the reduced mass of the system increases, leading to a lower vibrational frequency and a lower ZPE. libretexts.orgprinceton.edu
In a chemical reaction, the difference in ZPE between the ground state and the transition state contributes to the activation energy. Because the ¹²C and ¹³C isotopologues have different ZPEs, their activation energies will differ, resulting in different reaction rates. google.com Computational methods, such as DFT, can calculate the harmonic vibrational frequencies for both the reactant (ground state) and the transition state structure. researchgate.netresearchgate.net Using these frequencies, the KIE can be predicted using formulations like the Bigeleisen–Mayer equation. nih.govresearchgate.net
For a reaction involving the cleavage of a carbon bond in styrene, a ¹³C KIE prediction would involve:
Geometry Optimization: Calculating the stable structures of the reactant and the transition state.
Frequency Calculation: Performing a vibrational analysis on both optimized structures for the ¹²C-styrene and the specific ¹³C-styrene isotopologue.
KIE Calculation: Using the calculated frequencies to determine the ZPEs and subsequently predict the KIE (k₁₂/k₁₃).
The following conceptual table illustrates how isotopic substitution affects vibrational frequency and how this would be used to predict a KIE.
| Parameter | Description | Effect of ¹³C Substitution |
|---|---|---|
| Reduced Mass (μ) | Effective mass of the two-atom vibrating system. | Increases for the C-X bond. |
| Vibrational Frequency (ν) | Frequency of the bond's vibration; proportional to 1/√μ. | Decreases for the C-X bond. uni-muenchen.de |
| Zero-Point Energy (ZPE) | Minimum vibrational energy of the bond (½hν). | Decreases for the C-X bond. |
| Activation Energy (Ea) | Energy barrier for the reaction, influenced by ΔZPE between ground and transition state. | Changes, leading to a different reaction rate. |
| Predicted KIE (k₁₂/k₁₃) | Ratio of the rate constants for the light and heavy isotopes. | Typically > 1 (a "normal" KIE) if the C-X bond is weakened in the transition state. wikipedia.org |
Structure-Reactivity Relationships and Substituent Effects
The relationship between a molecule's structure and its chemical reactivity is a central theme in organic chemistry. In substituted styrenes, the nature and position of a substituent on the aromatic ring can profoundly influence the reactivity of the vinyl group. Computational studies and ¹³C NMR spectroscopy of Styrene-¹³C systems provide quantitative insights into these relationships.
Substituent effects are transmitted through a combination of electronic mechanisms, including resonance (conjugative) effects, inductive effects, and through-space field effects. cdnsciencepub.com These effects alter the electron density distribution throughout the molecule, particularly within the π-system that connects the aromatic ring and the vinyl group. The ¹³C NMR chemical shifts of the vinyl carbons, Cα and Cβ, are highly sensitive to these changes in electron density.
A key finding is the strong linear correlation between the ¹³C chemical shift of the β-carbon (Cβ) and the Hammett substituent constant (σ). cdnsciencepub.comscribd.comacs.org The Hammett equation is a well-established tool for quantifying the electronic influence of meta- and para-substituents on a reaction center. The correlation demonstrates that the Cβ shielding is a reliable probe of the electronic effects transmitted from the ring substituent. cdnsciencepub.com
Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density at Cβ through resonance, causing its NMR signal to shift to a higher field (lower ppm value).
Electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the electron density at Cβ, leading to a downfield shift (higher ppm value).
Interestingly, the chemical shift of the α-carbon (Cα) does not show a similar simple correlation with Hammett constants, indicating a more complex interplay of electronic factors at this position. cdnsciencepub.com This highlights the power of site-specific isotopic labeling and ¹³C NMR to dissect electronic effects at different positions within a molecule. These experimental observations are supported by computational models that can calculate charge densities at each carbon atom, providing a theoretical basis for the observed chemical shifts and reactivity patterns. cdnsciencepub.com
The following interactive table displays the relationship between the Hammett constant (σₚ) for para-substituents and the observed ¹³C chemical shifts for the vinyl carbons of styrene.
| Para-Substituent | Hammett Constant (σₚ) | Cα Shift (ppm) | Cβ Shift (ppm) |
|---|---|---|---|
| -OCH₃ | -0.27 | 136.2 | 110.1 |
| -CH₃ | -0.17 | 136.9 | 112.3 |
| -H | 0.00 | 137.0 | 113.5 |
| -Cl | +0.23 | 135.8 | 114.9 |
| -Br | +0.23 | 135.9 | 115.4 |
Chemical shift data sourced from Dhami & Stothers, Can. J. Chem., 1965. cdnsciencepub.com
Environmental Transformation Pathways Investigated with Styrene 13c Tracers
Abiotic Degradation Mechanisms of Labeled Polystyrene
The abiotic degradation of polystyrene (PS) is a slow process driven by environmental factors such as sunlight, heat, and oxygen. Using ¹³C-labeled polystyrene allows for the precise tracking of the polymer's breakdown and the identification of its degradation products in complex environmental matrices.
Photooxidation is a primary driver of polystyrene degradation in the environment. This process is initiated by the absorption of ultraviolet (UV) radiation, which leads to the formation of free radicals on the polymer chain. nih.gov In the presence of oxygen, these radicals trigger a cascade of reactions, including the formation of peroxyl radicals and hydroperoxides. nih.gov
The use of ¹³C-labeled polystyrene is instrumental in confirming the specific chemical changes occurring in the polymer backbone and its phenyl side groups. As the polymer degrades, the ¹³C label can be traced into newly formed functional groups, such as carbonyls and hydroxyls, which are characteristic of oxidation. nih.govnih.gov Spectroscopic techniques can monitor these changes, confirming that the observed chemical alterations originate from the polystyrene itself and not from other organic matter in the sample. This method provides definitive evidence of the polymer's transformation under environmental stressors.
Key Photooxidative Reactions in Polystyrene:
Initiation: Absorption of UV light creates polymer alkyl radicals (P•).
Propagation: In an oxygenated environment, P• reacts to form peroxyl radicals (POO•), which then abstract hydrogen to form hydroperoxides (POOH). nih.gov
Chain Scission: The decomposition of hydroperoxides leads to the breaking of the main polymer chain.
Photooxidation leads to the physical fragmentation of polystyrene, breaking it down into smaller particles, eventually forming microplastics and nanoplastics. nih.gov Chemically, this process results in a decrease in the polymer's molecular weight and the formation of a variety of low-molecular-weight degradation products.
By using polystyrene synthesized from Styrene-¹³C, scientists can trace the distribution of the original polymer's carbon into these fragments and degradation products. This isotopic labeling allows for the unambiguous identification of polystyrene-derived compounds in environmental samples. For example, studies have identified the formation of oligomers, such as trimers (e.g., 2,4,6-triphenyl-1-hexene), and volatile organic compounds like acetophenone (B1666503) and cumyl alcohol during degradation. The presence of the ¹³C label in these molecules confirms their origin from the initial polystyrene material. This tracing is crucial for understanding the ultimate fate of polystyrene carbon in the environment.
Biodegradation Pathways of Styrene (B11656) and Polystyrene by Microorganisms
Stable isotope tracing with Styrene-¹³C is a definitive method for studying the biodegradation of both styrene and polystyrene. It allows researchers to track the incorporation of carbon from the pollutant into microbial biomass and metabolic end-products like carbon dioxide (CO₂), providing conclusive evidence of biological degradation. nih.govresearchgate.net
Stable Isotope Probing (SIP) is a powerful technique used to identify microorganisms actively involved in the degradation of a specific substrate in a complex community. nih.gov When ¹³C-labeled styrene is introduced into an environment like a biofilter, the microorganisms that consume the styrene incorporate the ¹³C into their cellular components, such as phospholipid fatty acids (PLFAs) and nucleic acids (DNA and RNA). nih.gov
By extracting and analyzing these biomarkers, researchers can identify the ¹³C-enriched components, thereby identifying the specific microbial populations responsible for styrene degradation. For example, in studies of biofilters treating styrene-laden waste gas, analysis of ¹³C-labeled PLFAs can reveal which bacterial groups, such as those with Pseudomonas-like fatty acid profiles, are the primary degraders. nih.govnih.gov DNA-SIP has been similarly used to identify bacterial communities that degrade pollutants sorbed to polystyrene surfaces. researchgate.net
| Isotopic Tracing Technique | Biomarker Analyzed | Information Gained | Example Application |
| Phospholipid Fatty Acid - Stable Isotope Probing (PLFA-SIP) | ¹³C-enriched Phospholipid Fatty Acids | Identifies active microbial degraders and their broad taxonomic group. | Characterizing styrene-degrading guilds in industrial biofilters. nih.govnih.gov |
| DNA - Stable Isotope Probing (DNA-SIP) | ¹³C-enriched DNA | Identifies specific species of microorganisms actively assimilating the substrate. | Identifying bacteria that degrade phenanthrene (B1679779) sorbed to polystyrene nanoplastics. researchgate.net |
Using Styrene-¹³C as a tracer is essential for mapping the metabolic pathways of its degradation. As microorganisms break down the labeled styrene, the ¹³C isotope is transferred sequentially through various metabolic intermediates. By capturing and identifying these labeled intermediates, the entire degradation pathway can be reconstructed.
One common aerobic degradation pathway for styrene involves the oxidation of the vinyl side chain, which proceeds through intermediates like styrene oxide and phenylacetaldehyde (B1677652) to form phenylacetic acid. nih.govfrontiersin.org Ultimately, the aromatic ring is cleaved, and the carbon is funneled into central metabolism.
Studies using ¹³C-labeled polystyrene have provided direct evidence of its mineralization. For instance, research on mealworms (Tenebrio molitor) fed with α-¹³C or β-¹³C labeled polystyrene demonstrated that a significant portion of the ingested polymer's carbon was converted to ¹³CO₂. nih.gov This finding confirms complete biodegradation (mineralization) of the plastic. The ¹³C label was also traced into the lipids of the mealworms, demonstrating the incorporation of polystyrene-derived carbon into the organism's biomass. nih.gov
| Initial Substrate | Organism/System | Key ¹³C-Labeled Products | Finding | Reference |
| α-¹³C or β-¹³C Polystyrene | Mealworms (Tenebrio molitor) | ¹³CO₂, ¹³C-labeled lipids | Confirmed mineralization of polystyrene and its incorporation into biomass. | nih.gov |
| ¹³C-Styrene | Seawater Microcosm | ¹³C-labeled fatty acids in bacterial cell membranes | Proposed method to confirm bacterial assimilation of styrene carbon. | youtube.com |
Fate and Transport Studies in Environmental Matrices (focused on chemical transformation)
Understanding the fate of styrene in the environment requires knowledge of its behavior in different matrices like air, water, and soil. Styrene-¹³C tracers are invaluable for studying the chemical transformations that govern its persistence and mobility.
When released into the environment, styrene is subject to several transformation processes. In the atmosphere, it undergoes rapid photo-degradation, reacting with hydroxyl radicals and ozone. epa.govcdc.gov In water and soil, volatilization and biodegradation are key processes. epa.govcdc.gov Styrene tends to adsorb to organic matter in soil, which can influence its availability for degradation. tpsgc-pwgsc.gc.ca
By using ¹³C-labeled styrene in controlled environmental fate studies, researchers can quantify the rates of these different transformation processes. For example, incubating ¹³C-styrene in soil and measuring the production of ¹³CO₂ provides a direct measure of its mineralization rate. osti.gov Similarly, by analyzing water or air samples over time, the rates of volatilization and photodegradation can be determined by tracking the decrease of the ¹³C-labeled parent compound and the appearance of ¹³C-labeled transformation products. This isotopic approach allows for a precise mass balance, clarifying how much of the original contaminant is degraded, transformed into other chemicals, or incorporated into soil organic matter or microbial biomass. researchgate.netosti.gov
Emerging Research Directions and Methodological Advancements
Development of Novel Spectroscopic and Mass Spectrometric Techniques for Labeled Systems
Advancements in spectroscopic and mass spectrometric (MS) techniques are continuously expanding the capabilities for analyzing ¹³C-labeled styrene (B11656) and its derivatives. High-resolution mass spectrometry, coupled with techniques like Isotope Ratio Outlier Analysis (IROA), allows for the precise discrimination and quantification of isotopologues, reducing ambiguity in molecular formula determination nih.gov. Nuclear Magnetic Resonance (NMR) spectroscopy, especially ¹³C NMR, provides detailed information about the carbon framework. To enhance sensitivity and enable complex correlation experiments, methods like INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) are employed, which exploit ¹³C-¹³C correlations nih.gov. Furthermore, tandem mass spectrometry (MS/MS) is increasingly integrated into ¹³C Metabolic Flux Analysis (¹³C-MFA) workflows, offering richer labeling information that improves flux precision and resolution in complex biological systems frontiersin.org. The development of advanced solid-state ¹³C NMR techniques also allows for the probing of defects in polymers derived from labeled styrene uni-bayreuth.de.
Application of Machine Learning and Data Science in Isotope Research
The complexity of data generated from isotopic labeling studies necessitates the application of advanced computational tools. Machine learning (ML) and data science are emerging as critical components in the analysis of ¹³C-labeled styrene research. ML algorithms can automate the analysis of spectral data, providing rapid identification capabilities and reducing the need for constant specialist intervention mdpi.com. In metabolic flux analysis, ML frameworks like ML-Flux are being developed to streamline the quantitation of metabolic fluxes from isotope tracing experiments. These frameworks use deep learning to impute labeling patterns and convert them into metabolic fluxes, offering orders-of-magnitude faster analysis compared to traditional methods nih.govenergy.govbiorxiv.org. Data science approaches also aid in identifying patterns and correlations within large datasets, facilitating hypothesis generation and validation in complex chemical and biological systems mdpi.com13cflux.netmdpi.com.
In Situ and Operando Isotopic Studies for Dynamic Process Understanding
Investigating chemical and biological processes in real-time is crucial for understanding their dynamic nature. In situ and operando studies utilizing ¹³C-labeled styrene are enabling researchers to monitor reactions and transformations as they occur. For example, in situ ¹⁹F NMR spectroscopy has been used to monitor reaction profiles in real-time for styrene hydroamination acs.org. Similarly, operando studies, such as those involving styrene polymerization, can provide dynamic insights into catalyst behavior and reaction kinetics under actual operating conditions zhangqiaokeyan.com. By tracking the incorporation and transformation of ¹³C-labeled styrene during these processes, researchers can gain a deeper understanding of reaction mechanisms, identify transient intermediates, and optimize reaction conditions for improved efficiency and control.
Q & A
Basic Research Questions
Q. How can researchers design experiments to validate the isotopic purity of Styrene-<sup>13</sup>C in synthetic pathways?
- Methodology :
- Use NMR spectroscopy to confirm the <sup>13</sup>C labeling ratio by analyzing peak splitting patterns and comparing them to unlabeled styrene. For example, the <sup>13</sup>C-coupled <sup>1</sup>H NMR spectrum of Styrene-<sup>13</sup>C will show distinct coupling constants (e.g., JCH ≈ 160–170 Hz) .
- Mass spectrometry (MS) with high-resolution isotopic abundance analysis (e.g., HRMS-TOF) quantifies <sup>13</sup>C incorporation. A purity threshold ≥98% is typical for kinetic isotope effect (KIE) studies .
- Data Validation : Compare results against certified reference materials or literature benchmarks.
Q. What are the best practices for tracking Styrene-<sup>13</sup>C in metabolic or environmental degradation studies?
- Experimental Design :
- Employ isotopic tracer techniques (e.g., LC-MS/MS or GC-IRMS) to monitor degradation products.
- Design control experiments with unlabeled styrene to distinguish isotopic effects from background noise .
- Key Variables :
- Environmental factors (pH, temperature, microbial activity) must be tightly controlled to isolate isotopic impacts .
Advanced Research Questions
Q. How can contradictory data on kinetic isotope effects (KIEs) in Styrene-<sup>13</sup>C reactions be resolved?
- Analysis Framework :
- Apply statistical error propagation models to assess measurement uncertainties (e.g., Monte Carlo simulations for KIE calculations) .
- Conduct replication studies under identical conditions to isolate systematic vs. random errors. For example, discrepancies in KIE values for epoxidation reactions may arise from solvent polarity or catalyst variability .
Q. What advanced techniques are suitable for probing isotopic effects of Styrene-<sup>13</sup>C in reaction mechanisms?
- Methodological Approaches :
- Computational modeling : Density Functional Theory (DFT) simulations to predict <sup>13</sup>C-induced vibrational frequency shifts and transition-state geometries .
- In-situ IR/Raman spectroscopy : Track isotopic bond vibrations during reactions (e.g., C=C stretching modes at ~1630 cm<sup>-1</sup>) .
- Experimental Validation :
- Cross-validate computational predictions with experimental KIEs using Arrhenius plots or Eyring equations .
Q. How should researchers structure a manuscript to report Styrene-<sup>13</sup>C isotopic tracing results while addressing reproducibility concerns?
- Reporting Standards :
- Materials & Methods : Explicitly detail isotopic enrichment levels, synthesis protocols, and analytical instrument calibration (e.g., NMR magnet strength, MS resolution) .
- Data Transparency : Provide raw spectral data in supplementary materials and specify software/tools used for analysis (e.g., MestReNova for NMR, Gaussian for DFT) .
- Reproducibility Checklist :
- Include step-by-step protocols for critical procedures (e.g., sample preparation, quenching reactions) to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
